molecular formula C16H15FN2O3 B3895486 methyl N-(4-fluorobenzoyl)-N-2-pyridinyl-beta-alaninate

methyl N-(4-fluorobenzoyl)-N-2-pyridinyl-beta-alaninate

Cat. No. B3895486
M. Wt: 302.30 g/mol
InChI Key: DTZNYKTWDFQHSO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds often involves the use of acylation and hydrazinolysis . For instance, 2-Hydroxy-N’-(4-fluorobenzoyl)benzohydrazide was synthesized in two steps using methyl salicylate as the starting material. The reaction took place via microwave-aided hydrazinolysis, followed by acylation using 4-fluorobenzoyl chloride at low temperature to yield the target compound .


Molecular Structure Analysis

The molecular structure of a compound can be determined by various methods such as X-ray crystallography, NMR spectroscopy, and computational chemistry. For similar compounds, the aromatic rings are often aligned at a specific angle, and the molecules are packed with π–π stacking interactions .


Chemical Reactions Analysis

The chemical reactions involving similar compounds often include hydrazinolysis and acylation . For example, the synthesis of 2-Hydroxy-N’-(4-fluorobenzoyl)benzohydrazide involved hydrazinolysis of methyl salicylate, followed by acylation with 4-fluorobenzoyl chloride .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined by various experimental methods. For a similar compound, Methyl N-(4-fluorobenzoyl)methioninate, the density is 1.2±0.1 g/cm3, boiling point is 462.1±45.0 °C at 760 mmHg, and the molar refractivity is 72.8±0.3 cm3 .

Mechanism of Action

The mechanism of action of a compound depends on its intended use. For instance, flubendazole, a compound with a similar benzoyl group, is an anthelmintic used to treat worm infections in humans .

Safety and Hazards

The safety and hazards of a compound depend on its physical and chemical properties. For a similar compound, Methyl 4-aminobenzoate, it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin irritation, serious eye irritation, and respiratory irritation .

Future Directions

The future directions for research on this compound could involve further exploration of its synthesis, properties, and potential applications. This could include investigating its biological activity, as has been done with similar compounds .

properties

IUPAC Name

methyl 3-[(4-fluorobenzoyl)-pyridin-2-ylamino]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15FN2O3/c1-22-15(20)9-11-19(14-4-2-3-10-18-14)16(21)12-5-7-13(17)8-6-12/h2-8,10H,9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTZNYKTWDFQHSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCN(C1=CC=CC=N1)C(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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